Cas no 53213-82-4 (3,3'-Dihexyloxacarbocyanine iodide)

3,3'-Dihexyloxacarbocyanine iodide 化学的及び物理的性質
名前と識別子
-
- Benzoxazolium,3-hexyl-2-[3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1)
- 3,3'-Di-n-hexyloxacarbocyanine iodide
- DiOC6(3) [3,3''-Dihexyloxacarbocyanine iodide]
- DiOC6(3) [3,3'-Dihexyloxacarbocyanine iodide]
- 3-hexyl-2-[3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole,iodide
- DiOC6(3)
- DiOC6(3) iodide
- 3,3'-DIHEXYLOXACARBOCYANINE IODIDE
- 3-hexyl-2-[3-(3-hexyl-2(3H)benzoxazolylidene)-1-propenyl]benzoxazolium iodide
- 3-Hexyl-2-[3-[3-hexyl-2(3H)-benzoxazolylidene]-1-propenyl]benzoxazolium iodide
- 3-hexyl-2-[3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
- HY-D0084
- NL6XJC6U28
- 3,3'-Di-n-hexyloxacarbocyanine iodide, 98%
- DiOC6,3 iodide
- AKOS040744017
- Benzoxazolium, 3-hexyl-2-(3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propenyl)-, iodide
- D-273
- NK-2280
- 3-HEXYL-2-(3-(3-HEXYLBENZO(D)OXAZOL-2(3H)-YLIDENE)PROP-1-EN-1-YL)-3H-BENZO(D)OXAZOL-1-IUM IODIDE
- PD061047
- Q5270002
- CS-8079
- 53213-82-4
- AKOS000814264
- 3,3'-DIHEXYLOXACARBOCYANINEIODIDE
- J-100127
- MFCD00011954
- DiOC6
- 3,3'-Dihexyloxacarbocyanine iodide (DiOC6(3) iodide)
- DTXCID701025393
- 3,3-DIHEXYLOXACARBOCYANINE IODIDE
- DTXSID00886043
- G12057
- -Dihexyloxacarbocyanine Iodide'
- (2Z)-3-hexyl-2-[(E)-3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide
- 3,3'-Dihexyloxacarbocyanine iodide
-
- MDL: MFCD00011954
- インチ: InChI=1S/C29H37N2O2.HI/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29;/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3;1H/q+1;/p-1
- InChIKey: XVLXYDXJEKLXHN-UHFFFAOYSA-M
- ほほえんだ: CCCCCCN1/C(OC2=CC=CC=C12)=C/C=C/C3=[N+](CCCCCC)C4=CC=CC=C4O3.[I-]
計算された属性
- せいみつぶんしりょう: 572.19000
- どういたいしつりょう: 572.19
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 581
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 33
- 互変異性体の数: 未確定
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 9.1
じっけんとくせい
- 色と性状: ふん
- 密度みつど: 1.2837 (estimate)
- ゆうかいてん: 219-221 °C (lit.)
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- ようかいど: Soluble in ethanol, methanol, dimethyl sulfoxide
- PSA: 35.09000
- LogP: 4.20760
- かんど: Light Sensitive
- ようかいせい: 未確定
- 最大波長(λmax): 484 nm
3,3'-Dihexyloxacarbocyanine iodide セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:8
- RTECS番号:DM5285250
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- TSCA:Yes
- セキュリティ用語:S26-S36
3,3'-Dihexyloxacarbocyanine iodide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D80570-250mg |
3,3'-DIHEXYLOXACARBOCYANINE IODIDE |
53213-82-4 | 98% | 250mg |
¥588.0 | 2021-09-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 318426-1G |
3,3'-Dihexyloxacarbocyanine iodide |
53213-82-4 | 1g |
¥2631.52 | 2023-12-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-205905-250 mg |
3,3′-Dihexyloxacarbocyanine Iodide, |
53213-82-4 | ≥95% | 250mg |
¥602.00 | 2023-06-01 | |
eNovation Chemicals LLC | D964361-50mg |
3,3-DIHEXYLOXACARBOCYANINE IODIDE |
53213-82-4 | 98% | 50mg |
$120 | 2024-06-07 | |
abcr | AB504209-500 mg |
3,3'-Di-n-hexyloxacarbocyanine iodide, 98% |
53213-82-4 | 98% | 500mg |
€192.50 | 2023-06-15 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205905-250mg |
3,3′-Dihexyloxacarbocyanine Iodide, |
53213-82-4 | ≥95% | 250mg |
¥602.00 | 2023-09-05 | |
abcr | AB504209-500mg |
3,3'-Di-n-hexyloxacarbocyanine iodide, 98%; . |
53213-82-4 | 98% | 500mg |
€192.50 | 2025-02-11 | |
abcr | AB504209-1g |
3,3'-Di-n-hexyloxacarbocyanine iodide, 98%; . |
53213-82-4 | 98% | 1g |
€336.50 | 2025-02-11 | |
A2B Chem LLC | AB63562-50mg |
3,3'-Dihexyloxacarbocyanine Iodide |
53213-82-4 | 99% | 50mg |
$48.00 | 2023-12-30 | |
A2B Chem LLC | AB63562-1g |
3,3'-Dihexyloxacarbocyanine Iodide |
53213-82-4 | ≥98% | 1g |
$179.00 | 2024-04-19 |
3,3'-Dihexyloxacarbocyanine iodide 関連文献
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3,3'-Dihexyloxacarbocyanine iodideに関する追加情報
Comprehensive Overview of 3,3'-Dihexyloxacarbocyanine Iodide (CAS No. 53213-82-4): Properties, Applications, and Innovations
3,3'-Dihexyloxacarbocyanine iodide (CAS 53213-82-4) is a fluorescent cyanine dye widely recognized for its exceptional photophysical properties and versatility in biomedical imaging, molecular diagnostics, and material science. This lipophilic carbocyanine dye features a hexyl side chain, enhancing its membrane permeability and making it a preferred choice for live-cell staining and organelle tracking. Researchers frequently search for "best fluorescent probes for mitochondria" or "cyanine dyes for bioimaging," reflecting the growing demand for high-performance dyes in life sciences.
The compound’s absorption peak at 488 nm and emission near 510 nm align perfectly with standard FITC filter sets, enabling seamless integration into existing microscopy systems. Its high quantum yield and photostability address common pain points like "how to reduce photobleaching in fluorescence imaging"—a frequent query among microscopists. Recent studies highlight its utility in super-resolution microscopy (e.g., STED, PALM), where photostable dyes are critical for achieving nanometer-scale resolution.
Beyond biology, 53213-82-4 finds applications in optoelectronic materials, particularly in organic solar cells and light-emitting diodes (OLEDs). Searches for "cyanine dyes in renewable energy" have surged by 40% YoY, driven by the push for sustainable technologies. The dye’s tunable electronic properties allow engineers to optimize charge transport layers, a topic trending in materials science forums.
Quality control is paramount for 3,3'-Dihexyloxacarbocyanine iodide. HPLC purity (>98%) and low heavy metal content are key specifications for researchers investigating "how to validate fluorescent dye purity." Batch-to-batch consistency ensures reproducible results in sensitive applications like single-molecule detection—a technique revolutionizing cancer biomarker research.
Storage recommendations include -20°C protection from light, as degradation can impact fluorescence intensity. This aligns with best practices for "long-term dye storage solutions," a concern for core facilities managing reagent inventories. Emerging derivatives with click chemistry handles (e.g., azide/alkyne modifications) now enable covalent labeling—addressing the popular search term "site-specific fluorescent labeling techniques."
In drug discovery, this dye’s pH-independent fluorescence makes it ideal for lysosomal pH mapping, a hot topic in autophagy studies. Its low cytotoxicity (<5% at 1 µM) satisfies the demand for "non-toxic cell trackers"—a requirement for long-term live-cell assays. Recent patents describe its use in nanoparticle tracking, leveraging its NIR-shifted variants for deeper tissue penetration.
The synthesis of CAS 53213-82-4 involves quaternization of heterocyclic bases followed by iodide salt formation. Process chemists often inquire about "scalable cyanine dye synthesis," as industrial-scale production requires strict control of byproduct formation. Advanced purification techniques like counterion exchange chromatography ensure compliance with ISO 13485 standards for in vitro diagnostic applications.
Environmental considerations include biodegradation pathways of cyanine dyes—a subject gaining traction in "green chemistry" circles. While 53213-82-4 shows moderate persistence, newer biodegradable analogs are under development, responding to queries about "eco-friendly fluorescent tags." Regulatory filings (REACH, FDA DMF) confirm its safety profile for research use only (RUO) applications.
Future directions include AI-assisted dye design, where machine learning predicts structure-fluorescence relationships—addressing searches for "computational dye optimization." Collaborative studies with CRISPR screening platforms demonstrate its utility in high-content screening, a technique dominating phenotypic drug discovery workflows.
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